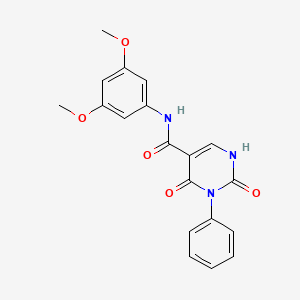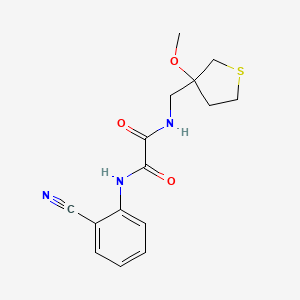
(3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Spectroscopic Properties and Chemical Reactivity
Spectroscopic Analysis and Quantum Chemistry Calculations
Compounds with structural similarities to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone, such as thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been investigated for their electronic absorption, excitation, and fluorescence properties in various solvents. Quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) aid in understanding the electronic structure and spectroscopic behavior, highlighting the potential for these compounds in photophysical applications and materials science (Al-Ansari, 2016).
Conformational Analysis
Research on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone demonstrates the importance of conformational studies in understanding the chemical behavior of complex molecules. B3LYP geometry, energy, and GIAO/B3LYP NMR calculations offer insights into the structure-reactivity relationship, which is crucial for designing molecules with desired chemical properties (Karkhut et al., 2014).
Anion Recognition and Sensory Applications
- Fluorinated Compounds as Anion Receptors: The introduction of fluorine atoms into pyrrole-based compounds significantly enhances their affinity for anions, including fluoride, chloride, and dihydrogen phosphate. This is exemplified by the augmented affinities and selectivities of fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, suggesting potential applications of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone in anion recognition and sensory applications (Anzenbacher et al., 2000).
Catalysis and Synthetic Applications
- Catalytic Behavior and Synthetic Utility: Studies on compounds structurally related to (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone have revealed their potential in catalysis and as intermediates in organic synthesis. For instance, iron and cobalt complexes bearing quinoxaline derivatives demonstrate catalytic activity towards ethylene reactivity, indicating the potential use of similar compounds in catalytic processes and the synthesis of polymeric materials (Sun et al., 2007).
作用機序
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for the treatment of type 2 diabetes .
Mode of Action
As a DPP-4 inhibitor, (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone works by binding to DPP-4 and inhibiting its enzymatic activity . This inhibition results in increased levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of glucagon-like peptide-1 (GLP-1), an incretin hormone . GLP-1 stimulates the release of insulin from pancreatic beta cells and suppresses glucagon secretion from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone involve rapid absorption, with maximal plasma concentrations achieved within 1 hour after oral administration . The compound is primarily eliminated through metabolism and renal clearance . The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .
Result of Action
The result of the action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone is the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of GLP-1, the compound promotes insulin secretion and inhibits glucagon secretion. This leads to decreased hepatic glucose production and increased glucose uptake, effectively managing blood glucose levels in individuals with type 2 diabetes .
Action Environment
The action of (3,3-Difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially altering its efficacy and safety profile. Additionally, individual factors such as age, sex, genetic variations, and renal function can also impact the pharmacokinetics and pharmacodynamics of the compound .
特性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZNUNRVLRLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)




![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)

![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
